9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
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Overview
Description
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound that features a bromine atom attached to a dihydropyranoquinoline structure. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of a brominated quinoline derivative with a dihydropyran compound in the presence of a suitable catalyst . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of advanced catalytic systems .
Chemical Reactions Analysis
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyranoquinoline structure play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline can be compared with other quinoline derivatives, such as:
3-Bromoquinoline: Similar in structure but lacks the dihydropyrano moiety, leading to different chemical and biological properties.
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline: Another brominated dihydropyranoquinoline with variations in the position of the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Biological Activity
9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom attached to a dihydropyranoquinoline structure. This unique configuration contributes to its reactivity and biological interactions.
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. It has been studied for its ability to induce apoptosis in various cancer cell lines:
- Mechanism of Action : The compound induces cell cycle arrest at the G2/M phase and inhibits tubulin polymerization, which is critical for cancer cell division .
- Case Studies : In vitro studies demonstrated low nanomolar antiproliferative activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The structural modifications in related compounds have been linked to enhanced anticancer efficacy .
Antimicrobial Activity
This compound also displays antimicrobial properties:
- Activity Spectrum : It has shown effectiveness against various pathogens, potentially due to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Research Findings : Structural analogs have been synthesized that demonstrate promising antimicrobial activities comparable to standard treatments .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound interacts with enzymes involved in cancer progression and inflammation.
- Receptor Binding : Binding affinity studies suggest that the bromine atom plays a crucial role in modulating receptor activity .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it can be compared with other quinoline derivatives:
Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Induces apoptosis; inhibits tubulin polymerization |
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one | Moderate | High | Inhibits pro-inflammatory cytokines |
3-Bromoquinoline | Low | Moderate | General enzyme inhibition |
Properties
IUPAC Name |
12-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),8,10-pentaene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(3-5-13-9)4-6-14-11(8)10/h1-2,4,6H,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNAWEQOEFQUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2C=CC(=C3C2=C1C=CO3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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